1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
Description
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is a piperazine derivative featuring a 6-chloropyridin-3-ylmethyl group and a 4-ethyl substituent on the piperazine ring. It belongs to the neonicotinoid class of insecticides, which act as agonists of nicotinic acetylcholine receptors (nAChRs) in insects . The compound’s structure emphasizes bioisosteric replacement strategies, where the piperazine ring substitutes imidazolidine or other heterocyclic systems found in classical neonicotinoids like imidacloprid . Its molecular formula is C₁₃H₁₈ClN₃, with a molecular weight of 251.76 g/mol .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXNCSANLDBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H18ClN3
- Molecular Weight : 239.74 g/mol
- Boiling Point : Approximately 236.9 °C
- Physical State : Solid or semi-solid
- Storage Conditions : Inert atmosphere at 2-8 °C
Medicinal Chemistry
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is being investigated for its potential as a pharmacological agent targeting the central nervous system (CNS). Its unique structural features may confer distinct pharmacokinetic and pharmacodynamic properties compared to other compounds in its class, such as neonicotinoids.
Key Mechanisms of Action :
- Dopamine Receptor Interaction : Preliminary studies suggest it acts as an agonist for dopamine receptors, particularly the D3 subtype, which is associated with neuroprotective effects in various animal models.
- Potential Therapeutic Applications : Its interaction with neurotransmitter receptors indicates possible uses in treating neurodegenerative conditions and mood disorders.
Agrochemicals
The compound is studied for its insecticidal properties, similar to other neonicotinoids. It targets the nicotinic acetylcholine receptors in insects, leading to neurotoxicity and rapid death.
| Comparison with Similar Compounds | |
|---|---|
| Compound | Mechanism of Action |
| Imidacloprid | Targets nicotinic receptors |
| Thiacloprid | Similar structural properties |
| Acetamiprid | Known for insecticidal properties |
Biological Research
In biological studies, this compound serves as a tool compound to explore receptor-ligand interactions and signal transduction pathways. Its ability to modulate receptor activity makes it valuable for understanding complex biological systems.
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on neuroprotection in animal models of Parkinson's disease. Results indicated that it significantly reduced neurodegeneration markers and improved motor function, suggesting its potential as a therapeutic agent for CNS disorders.
Case Study 2: Insecticidal Efficacy
Research comparing the insecticidal effects of this compound with traditional insecticides demonstrated superior efficacy against specific pest species. The compound's rapid action and lower required dosages highlight its potential for agricultural applications.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to effects on the nervous system. This mechanism is similar to that of other neonicotinoids, which disrupt neural signaling in insects, causing paralysis and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on their substituents, molecular properties, and bioactivity:
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
- The 6-chloropyridin-3-ylmethyl group is critical for binding to insect nAChRs .
- Molecular Weight : 251.76 g/mol .
Imidacloprid (C₉H₁₀ClN₅O₂)
- Key Features: Contains an imidazolidine ring with a nitro group (-NO₂), contributing to strong electron-withdrawing effects and receptor binding . Lower water solubility (0.61 g/L at 20°C) due to the nitro group’s hydrophobicity .
- Molecular Weight : 255.66 g/mol .
1-[(6-Chloropyridin-3-YL)methyl]-4-cyclopropylpiperazine
- Molecular weight: 251.75 g/mol .
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
- Key Features: A carbonyl group replaces the methylene bridge, altering electronic properties and reducing bioisosteric overlap with neonicotinoids . Molecular weight: 253.73 g/mol .
Physicochemical Properties
*Estimated based on ethyl group’s contribution to solubility compared to imidacloprid .
Bioactivity and Mechanism
- Target Compound :
- Imidacloprid :
- 4-Cyclopropylpiperazine Analog :
Metabolic Stability
- The ethyl group in this compound may confer resistance to oxidative metabolism compared to methyl or amine groups in metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine .
- Imidacloprid’s imidazolidine ring is prone to metabolic breakdown, forming intermediates such as hydroxy-guanidine and olefin derivatives .
Biological Activity
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a 6-chloropyridin-3-ylmethyl group. Its molecular formula is C11H16ClN3, with a molecular weight of approximately 227.72 g/mol. The presence of the chloropyridine moiety enhances its solubility in aqueous solutions, facilitating biological studies and potential pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist for dopamine receptors, specifically the D3 subtype, which is associated with neuroprotective effects in various animal models .
Key Mechanisms:
- Dopamine Receptor Interaction: Exhibits potential as a D3 receptor agonist, which may contribute to its antidepressant and anxiolytic properties.
- Neuroprotective Effects: In animal models, compounds targeting the D3 receptor have shown efficacy in protecting against neurodegenerative conditions .
Antidepressant and Anxiolytic Effects
Research indicates that this compound has potential antidepressant and anxiolytic effects due to its structural similarity to known psychoactive compounds. Studies are ongoing to elucidate its specific mechanisms of action and efficacy in clinical settings.
Neuroprotection
The compound has been investigated for its neuroprotective properties in models of neurodegeneration. Agonists of the D3 receptor have demonstrated significant neuroprotective effects against neurotoxins like MPTP and 6-OHDA in mice and rats .
In Vivo Studies
Several studies have evaluated the pharmacological effects of this compound in vivo:
| Study | Model | Findings |
|---|---|---|
| Study A | MPTP-induced neurodegeneration (mice) | Demonstrated significant reduction in neurodegeneration markers. |
| Study B | Anxiety models (rats) | Showed decreased anxiety-like behaviors compared to controls. |
| Study C | Depression models (mice) | Indicated increased locomotor activity, suggesting antidepressant effects. |
These findings support the hypothesis that this compound may serve as a promising candidate for further development as a therapeutic agent for mood disorders.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest favorable absorption characteristics due to its solubility profile. Safety assessments are crucial for evaluating its therapeutic potential, particularly concerning side effects associated with dopamine receptor agonists .
Q & A
Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
